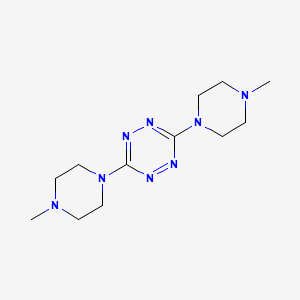
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 4-methylpiperazin-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 4-methylpiperazin-1-yl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The piperazine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers with specific properties.
作用機序
The mechanism of action of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine groups can enhance the compound’s binding affinity and selectivity for these targets. The tetrazine ring can also participate in redox reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
Comparison
Compared to similar compounds, 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the piperazine groups enhances its solubility and binding interactions, which can be advantageous in drug design and material science.
特性
CAS番号 |
677763-74-5 |
|---|---|
分子式 |
C12H22N8 |
分子量 |
278.36 g/mol |
IUPAC名 |
3,6-bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C12H22N8/c1-17-3-7-19(8-4-17)11-13-15-12(16-14-11)20-9-5-18(2)6-10-20/h3-10H2,1-2H3 |
InChIキー |
CRFICFVIYUTUTF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NN=C(N=N2)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
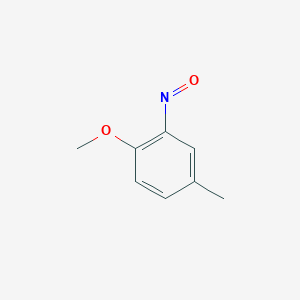
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
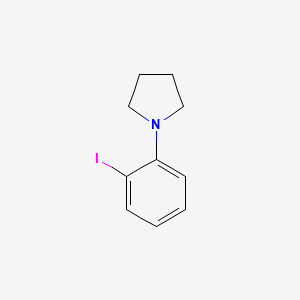
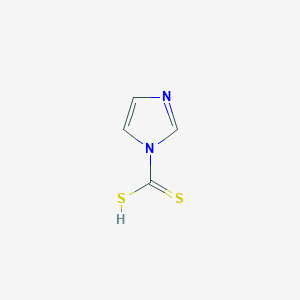
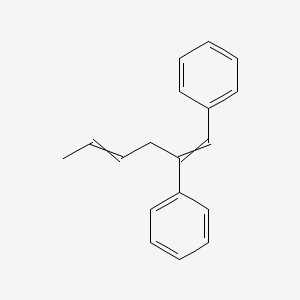

![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)


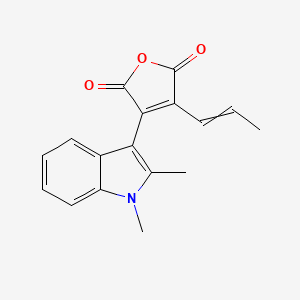
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
